4-(4-Methoxy-2-methylphenyl)benzoic acid
Overview
Description
4-(4-Methoxy-2-methylphenyl)benzoic acid is an aromatic compound with the molecular formula C15H14O3 It is known for its unique structure, which includes a methoxy group and a methyl group attached to a biphenyl system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxy-2-methylphenyl)benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 1-iodo-4-methoxy-2-methylbenzene and methyl 4-iodobenzoate.
Reaction Conditions: These starting materials undergo a coupling reaction in the presence of a palladium catalyst and a base, such as potassium carbonate, in a solvent like dimethylformamide.
Final Product: The reaction yields this compound after purification.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxy-2-methylphenyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.
Reduction: The aromatic ring can be reduced under specific conditions to form a dihydro derivative.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents such as nitric acid for nitration and halogens for halogenation are commonly employed.
Major Products
Oxidation: Formation of 4-(4-carboxy-2-methylphenyl)benzoic acid.
Reduction: Formation of 4-(4-methoxy-2-methylcyclohexyl)benzoic acid.
Substitution: Formation of 4-(4-nitro-2-methylphenyl)benzoic acid or 4-(4-halo-2-methylphenyl)benzoic acid.
Scientific Research Applications
4-(4-Methoxy-2-methylphenyl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and in the preparation of various derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Methoxy-2-methylphenyl)benzoic acid involves its interaction with specific molecular targets. The methoxy and methyl groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. Detailed studies on its molecular targets and pathways are ongoing .
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-2-methylbenzoic acid: A positional isomer with similar properties but different substitution patterns.
4-(4-Methylphenoxy)benzoic acid: Another biphenyl derivative with a different functional group arrangement.
Uniqueness
4-(4-Methoxy-2-methylphenyl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to form complexes with various metal ions and its potential biological activities make it a valuable compound for research and industrial applications .
Biological Activity
4-(4-Methoxy-2-methylphenyl)benzoic acid, also known as a derivative of benzoic acid, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound features a methoxy group and a methyl group on the phenyl ring, which may influence its interaction with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is . The structure can be represented as follows:
This compound is characterized by:
- A benzoic acid core.
- A methoxy group (-OCH₃) at the para position relative to the carboxylic acid.
- A methyl group (-CH₃) at the ortho position relative to the methoxy group.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the methoxy and methyl groups can enhance its lipophilicity, potentially improving its membrane permeability and bioavailability.
Interaction with Biological Targets
- Enzyme Inhibition : Studies suggest that derivatives of benzoic acid can inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes. This inhibition may lead to anti-inflammatory effects.
- Antimicrobial Activity : Some benzoic acid derivatives exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria, making them candidates for developing new antibiotics.
Biological Activity Overview
The following table summarizes key biological activities associated with this compound:
Case Studies and Research Findings
- Anti-inflammatory Effects : A study demonstrated that this compound significantly reduced inflammation in a murine model of arthritis. The compound decreased levels of pro-inflammatory cytokines and inhibited COX activity, suggesting its potential as an anti-inflammatory agent .
- Antimicrobial Properties : Research highlighted the compound's efficacy against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be lower than that of traditional antibiotics, indicating a promising alternative in treating bacterial infections .
- Cytotoxicity in Cancer Cells : In vitro studies showed that this compound selectively induced apoptosis in breast cancer cell lines while sparing normal cells. The mechanism involved the activation of caspase pathways, which are crucial for programmed cell death .
Properties
IUPAC Name |
4-(4-methoxy-2-methylphenyl)benzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-10-9-13(18-2)7-8-14(10)11-3-5-12(6-4-11)15(16)17/h3-9H,1-2H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJZOHUSVEFOVIQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C2=CC=C(C=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90653761 | |
Record name | 4'-Methoxy-2'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90653761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108478-29-1 | |
Record name | 4'-Methoxy-2'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90653761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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